molecular formula C12H8N4O B15177256 Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)- CAS No. 104940-93-4

Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)-

Cat. No.: B15177256
CAS No.: 104940-93-4
M. Wt: 224.22 g/mol
InChI Key: FKIYJUANPDPZBI-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)-: is a chemical compound with a complex structure that includes a benzonitrile group and a 1,2,4-triazol-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)- typically involves multi-step organic reactions. One common approach is the reaction of benzonitrile with appropriate reagents to introduce the triazole group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to achieve high yields and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the benzonitrile group to a carboxylic acid derivative.

  • Reduction: : Reduction of the nitrile group to an amine.

  • Substitution: : Replacement of the triazole group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Amines.

  • Substitution: : Diverse functionalized derivatives based on the substituent used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The triazole group, in particular, is known to bind to certain enzymes and receptors, leading to biological responses.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other triazole derivatives and benzonitrile-based compounds. Similar compounds include:

  • 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

  • 4,4'-methylenebis(benzoic acid)

  • Letrozole impurity C

Properties

CAS No.

104940-93-4

Molecular Formula

C12H8N4O

Molecular Weight

224.22 g/mol

IUPAC Name

4-[2-(1,2,4-triazol-1-yl)prop-2-enoyl]benzonitrile

InChI

InChI=1S/C12H8N4O/c1-9(16-8-14-7-15-16)12(17)11-4-2-10(6-13)3-5-11/h2-5,7-8H,1H2

InChI Key

FKIYJUANPDPZBI-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=C(C=C1)C#N)N2C=NC=N2

Origin of Product

United States

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